methyl 3-(1H-benzimidazol-1-yl)prop-2-enoate
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Overview
Description
Methyl 3-(1H-benzimidazol-1-yl)prop-2-enoate is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-benzimidazol-1-yl)prop-2-enoate typically involves the reaction of benzimidazole with methyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic attack of the benzimidazole nitrogen on the acrylate . The reaction is typically conducted under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-benzimidazol-1-yl)prop-2-enoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
Methyl 3-(1H-benzimidazol-1-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(1H-benzimidazol-1-yl)prop-2-enoate involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-benzimidazol-2-yl)-2-propenoic acid, methyl ester
- 3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanamine dihydrochloride
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
Uniqueness
Methyl 3-(1H-benzimidazol-1-yl)prop-2-enoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to undergo electrophilic substitution and its potential as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
52517-80-3 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 3-(benzimidazol-1-yl)prop-2-enoate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)6-7-13-8-12-9-4-2-3-5-10(9)13/h2-8H,1H3 |
InChI Key |
MKSRVTFIQXUOAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
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